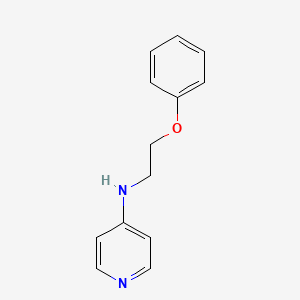

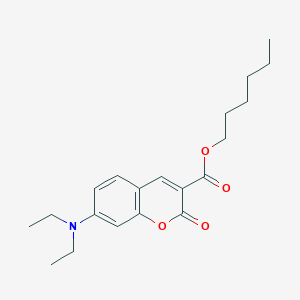

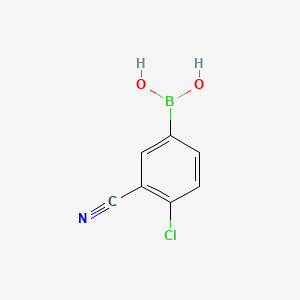

![molecular formula C10H6FN5O B1450945 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1031558-09-4](/img/structure/B1450945.png)

3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Overview

Description

The compound “3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to a class of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7-ones . These compounds have been reported to have various medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxo-pyrido-[2,3-d]pyrimidin-4(3H)-one involved a solution of 6-amino-2,3-dihydro-2-thioxo-pyrimidin-4(1 H )-one and chalcone 1 in dimethylformamide being refluxed for 15 hours .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Infrared spectroscopy (IR) and Nuclear Magnetic Resonance spectroscopy (NMR) . For instance, the IR spectrum of a similar compound showed peaks at 3,375, 3,100 (2NH), and 1,701 (C=O) cm-1. The 1H NMR spectrum (in DMSO-d6) showed signals at various chemical shifts .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of a related compound involved the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a related compound was found to be a yellow solid with a melting point of 328–330 °C .Scientific Research Applications

Synthesis and Antimicrobial Applications

A study by Farghaly and Hassaneen (2013) demonstrated the synthesis of new derivatives closely related to the specified compound, showing excellent antimicrobial activities against a range of microorganisms. This suggests potential applications in developing new antimicrobial agents Farghaly & Hassaneen, 2013.

Methodologies for Compound Synthesis

Sun, Chen, and Yang (2011) developed a solution-phase parallel synthetic method to rapidly prepare 5-substituted 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones, showcasing a versatile approach to synthesizing such compounds. This method emphasizes the importance of efficient synthesis techniques in producing novel compounds for further applications Sun, Chen, & Yang, 2011.

Structural Analysis and Material Science

The crystal structure of related compounds has been analyzed, providing insight into the molecular configuration and potential for material science applications. One study highlighted the crystal structure of a closely related compound, underscoring the relevance of structural analysis in understanding compound properties Hu et al., 2011.

Potential in Fluorescence Imaging and Materials Science

Eltyshev et al. (2018) described the synthesis of derivatives with good photophysical characteristics, suggesting applications as organic fluorophores in fluorescence imaging and materials science. This highlights the versatility of such compounds beyond biomedical applications Eltyshev et al., 2018.

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(4-fluorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN5O/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFYPLFTEIYDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

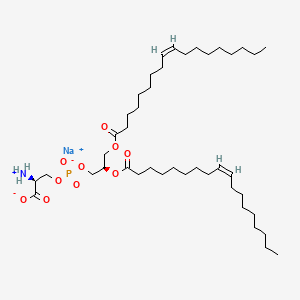

acetate](/img/structure/B1450862.png)

![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)

![N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1450870.png)